molecular formula C10H17NO B8113200 N-[(1S,4R)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ylidene]hydroxylamine

N-[(1S,4R)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ylidene]hydroxylamine

Cat. No.: B8113200
M. Wt: 167.25 g/mol
InChI Key: POYGWXWGOBEMAT-XCBNKYQSSA-N
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Description

N-[(1S,4R)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ylidene]hydroxylamine is a fascinating compound, often studied for its unique chemical structure and diverse applications. The molecule features a bicyclic framework with a hydroxylamine functional group, making it an interesting subject in organic chemistry research.

Preparation Methods

Synthetic Routes and Reaction Conditions: This compound can be synthesized through a multistep process involving the preparation of the bicyclic core and the introduction of the hydroxylamine group. Common starting materials include camphor derivatives, which are transformed into the target compound via a series of reactions, such as reduction, oxidation, and functional group interconversions.

Industrial Production Methods: In an industrial setting, the synthesis of N-[(1S,4R)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ylidene]hydroxylamine may involve optimized reaction conditions to maximize yield and minimize costs. This could include the use of high-pressure reactors, advanced catalytic systems, and continuous flow processes.

Chemical Reactions Analysis

Types of Reactions: This compound is known to undergo a variety of chemical reactions, including:

  • Oxidation: : It can be oxidized to form corresponding oxime derivatives.

  • Reduction: : It can be reduced to yield amine products.

  • Substitution: : Nucleophilic and electrophilic substitutions can occur at the bicyclic core.

Common Reagents and Conditions:
  • Oxidation: : Reagents such as hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane.

  • Reduction: : Catalysts like palladium on carbon (Pd/C) in hydrogenation reactions.

  • Substitution: : Bases like sodium hydride (NaH) or acids like trifluoroacetic acid (TFA) under controlled temperatures.

Major Products:
  • Oxidation Products: : Oxime derivatives

  • Reduction Products: : Amine compounds

  • Substitution Products: : Varied, depending on the substituent introduced

Scientific Research Applications

Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules, aiding in the development of new materials and pharmaceuticals.

Biology: It serves as a probe in biological studies to investigate enzyme activities, particularly those involving hydroxylamine derivatives.

Medicine: In medicine, it is explored for potential therapeutic effects, such as its role in developing new drugs targeting specific biochemical pathways.

Industry: Industrially, it is applied in the manufacturing of specialty chemicals, including those used in fragrance and flavor industries.

Mechanism of Action

Mechanism: The compound's effects are largely due to its ability to interact with biological molecules through its hydroxylamine group, which can participate in redox reactions and form stable complexes.

Molecular Targets:
  • Enzymes: : Targets include oxidases and reductases.

  • Receptors: : May interact with specific receptors involved in signal transduction pathways.

Pathways Involved:
  • Redox Pathways: : Plays a role in oxidative and reductive biochemical pathways.

  • Signal Transduction: : Modulates pathways involving nitric oxide and related species.

Comparison with Similar Compounds

Unique Aspects: N-[(1S,4R)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ylidene]hydroxylamine is unique due to its bicyclic structure and functional group, offering distinct reactivity patterns compared to other hydroxylamine derivatives.

Similar Compounds:
  • N-methylhydroxylamine: : Lacks the bicyclic core, resulting in different reactivity.

  • Benzohydroxamic acid: : Contains an aromatic ring, which alters its chemical properties.

  • Oximes: : Share the hydroxylamine group but differ in their backbone structures.

And there you have it! Quite the versatile compound, don’t you think?

Properties

IUPAC Name

N-[(1S,4R)-1,3,3-trimethyl-2-bicyclo[2.2.1]heptanylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO/c1-9(2)7-4-5-10(3,6-7)8(9)11-12/h7,12H,4-6H2,1-3H3/t7-,10+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POYGWXWGOBEMAT-XCBNKYQSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC(C2)(C1=NO)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H](C1)C(C2=NO)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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